
6-Methoxy dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy dihydroquinoline is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 6-methoxy dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline analogues that were evaluated for their cytotoxic effects against human cancer cell lines. Compounds like 5a and 5b showed promising results as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. A specific derivative demonstrated effectiveness against various bacterial strains, suggesting potential for development into new antibacterial agents.
Case Study: Trypanosomiasis Treatment
A notable case study involved the evaluation of dihydroquinoline derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds such as OSU-36.HCl displayed high selectivity and efficacy in vitro, indicating their potential as therapeutic agents for neglected tropical diseases .
Biological Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes, which can be critical in drug design. For example, studies have shown that it can interact with P-glycoprotein, affecting drug transport and metabolism in cells .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, which are pivotal in neuronal health .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique structural properties allow it to participate in various chemical reactions that yield vibrant colors used in textiles and coatings.
Comparative Analysis of Related Compounds
The following table summarizes key features and applications of various compounds related to this compound:
Compound Name | Structure Features | Unique Aspects | Applications |
---|---|---|---|
This compound | Methoxy group at position 6 | Exhibits significant biological activity | Anticancer, antimicrobial |
4-Hydroxyquinoline | Hydroxy group at position 4 | Different functional groups | Antimicrobial |
2-Oxoquinoline | Ketone at position 2 | Simplified structure | Intermediate in dye synthesis |
3-Arylquinolone | Aryl substitution at position 3 | Enhanced biological activity | Anticancer research |
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-methoxy-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-5,7,11H,6H2,1H3 |
InChI Key |
DCUSCHRPVHERLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.